1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Descripción
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4OS/c20-14-5-1-13(2-6-14)17(26)11-27-19-23-22-18-10-9-16(24-25(18)19)12-3-7-15(21)8-4-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPQQTCCHGVZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolopyridazine core.
- A chlorophenyl group.
- A fluorophenyl moiety.
The molecular formula is , with a molecular weight of approximately 392.85 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazolopyridazine core is known to enhance binding affinity through hydrophobic interactions.
Antitumor Activity
Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives of triazolopyridazines can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. This inhibition is often linked to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies suggest that similar thioether compounds demonstrate activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective concentrations for inhibiting microbial growth .
Case Studies
- Antitumor Efficacy : A study examining the effects of triazolopyridazine derivatives reported that certain modifications led to enhanced cytotoxicity against HeLa and MCF-7 cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The study utilized agar well diffusion methods to establish efficacy .
Comparative Analysis
The following table summarizes the biological activities and comparative studies involving similar compounds:
| Compound Name | Structure | Activity Type | Efficacy |
|---|---|---|---|
| Triazolopyridazine Derivative A | Similar structure | Antitumor | IC50 = 10 µM |
| Triazolopyridazine Derivative B | Similar structure | Antimicrobial | MIC = 50 µg/mL |
| 1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone | Target compound | Antitumor & Antimicrobial | TBD |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s closest analogs share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents, which critically influence activity and pharmacokinetics.
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound (vs. 4-chlorophenyl in ) may reduce metabolic oxidation due to fluorine’s high electronegativity.
- Solubility : Morpholinyl () and piperazinyl () substituents enhance water solubility compared to aromatic substituents (e.g., chlorophenyl).
- Molecular Weight : The target compound’s higher molecular weight (406.84 g/mol) could impact bioavailability compared to simpler analogs like .
Physicochemical Property Trends
- Lipophilicity (LogP) :
- Metabolic Stability: Fluorine in the target compound may reduce CYP450-mediated oxidation compared to chlorophenyl analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone?
- Answer : The compound can be synthesized via Claisen-Schmidt condensation for ketone formation and Vilsmeier-Haack reactions to introduce heterocyclic moieties. For example, similar triazolopyridazine derivatives are synthesized by reacting substituted acetophenones with heterocyclic carbaldehydes under catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C) . Optimization of reaction time and temperature is critical to avoid side products. Post-synthetic purification via recrystallization (e.g., using water or acetic acid) ensures high yields .
Q. How can X-ray crystallography confirm the structural integrity of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous triazolopyridazine derivatives, data collection at 123 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like Olex2 or SHELXL achieves mean C–C bond accuracy of ±0.004 Å. Key parameters include an R factor < 0.06 and a data-to-parameter ratio > 15 .
Q. What analytical techniques are essential for assessing purity and functional group verification?
- Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity in triazolopyridazine derivatives?
- Answer : Structure-Activity Relationship (SAR) studies reveal that:
- The 4-fluorophenyl group at position 6 enhances target binding affinity due to electronegativity and steric fit.
- Replacing the thioether linker with sulfone reduces potency, as seen in bromodomain inhibitors .
- Bivalent binding motifs (e.g., triazolopyridazine fused with piperidine) improve cellular potency by engaging multiple binding pockets .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 1–10 µM) in kinase assays alter IC₅₀ values .
- Cell Line Specificity : For example, triazolopyridazine derivatives show higher cytotoxicity in HCT-116 (colon cancer) than MCF-7 (breast cancer) due to differential expression of target proteins .
- Data Normalization : Use internal controls (e.g., β-actin) to standardize Western blot results .
Q. What computational strategies support the design of derivatives with improved pharmacokinetics?
- Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding modes with BRD4 bromodomains (PDB: 5UZD). Focus on hydrogen bonds with Asn140 and π-π stacking with Trp81 .
- ADMET Prediction : Tools like SwissADME optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy (ΔΔG) to prioritize synthetic targets .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent (DMF vs. THF) and catalyst (K₂CO₃ vs. Cs₂CO₃) combinations .
- Crystallography : For poor-quality crystals, employ Phaser-2.1 for molecular replacement using homologous structures (e.g., PDB: 3MXF) .
- Bioactivity Validation : Pair in vitro assays (e.g., BRD4 inhibition) with in vivo xenograft models (e.g., MDA-MB-231 tumors) to confirm efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
